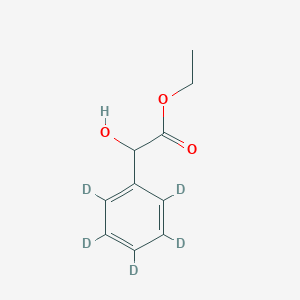

Ethyl Mandelate-d5

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

185.23 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

InChI |

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/i3D,4D,5D,6D,7D |

InChI Key |

SAXHIDRUJXPDOD-DKFMXDSJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OCC)O)[2H])[2H] |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes for Ethyl Mandelate D5

Strategies for Deuterium (B1214612) Incorporation in Mandelic Acid Precursors

The synthesis of Ethyl Mandelate-d5 is fundamentally dependent on the successful deuteration of its precursor, mandelic acid. The "-d5" designation typically refers to the replacement of the five hydrogen atoms on the aromatic (phenyl) ring with deuterium. Strategies for this incorporation range from microwave-enhanced reactions to classic hydrogen isotope exchange methods.

Deuteration of Aromatic Rings and Alpha-Hydrogens

The primary sites for deuterium incorporation in mandelic acid to form Mandelic Acid-d5 are the five positions on the phenyl ring. Additionally, the alpha-hydrogen, the hydrogen atom attached to the carbon bearing the hydroxyl and carboxyl groups, can also be exchanged for deuterium under specific catalytic conditions. gla.ac.uk Studies have shown that deuteration of the benzene (B151609) ring and the alpha-hydrogen can occur independently of each other. gla.ac.uk

The process begins with a Friedel-Crafts acylation of benzene-d6 (B120219) with 2,2-dichloroacetyl chloride, catalyzed by aluminum chloride (AlCl₃) under microwave irradiation. The second step involves the hydrolysis of the resulting intermediate with sodium hydroxide (B78521) (NaOH), also under microwave irradiation, to yield the final (±)-Mandelic Acid-d5. researchgate.net

Table 1: Microwave-Assisted Synthesis Parameters for (±)-Mandelic Acid-d5

| Step | Reagents & Conditions | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 1. Acylation | Benzene-d6, 2,2-dichloroacetyl chloride, AlCl₃, CH₂Cl₂ | 8 min | 70°C | - | researchgate.net |

This interactive table summarizes the conditions reported for the microwave-assisted synthesis of (±)-Mandelic Acid-d5.

Conventional synthetic routes to Mandelic Acid-d5 typically rely on the use of deuterated starting materials. smolecule.com A common strategy involves building the mandelic acid side chain onto a pre-deuterated aromatic ring, such as benzene-d6. This approach ensures the five deuterium atoms are locked into the phenyl group from the outset. The synthetic sequence can follow classical organic reactions, such as the Friedel-Crafts acylation described in the microwave-assisted method, but performed under traditional reflux conditions over several hours. researchgate.netresearchgate.net Following the acylation to form a deuterated phenacyl chloride derivative, subsequent hydrolysis yields the desired Mandelic Acid-d5. The final esterification to this compound is then carried out by reacting the deuterated acid with ethanol (B145695) in the presence of an acid catalyst, a standard procedure in organic synthesis. smolecule.comorgsyn.org

Microwave-Assisted Synthesis Techniques for Mandelic Acid-d5

Direct Hydrogen Isotope Exchange Reactions in Mandelic Acid Derivatives

Direct hydrogen isotope exchange (HIE) offers an alternative pathway where non-deuterated mandelic acid is treated with a deuterium source, most commonly deuterium oxide (D₂O), to replace protium (B1232500) with deuterium. acs.org The efficiency and site of exchange are heavily influenced by the catalyst and reaction conditions.

Investigations have explored acid, base, and platinum catalysts for this purpose. gla.ac.uk

Base-catalyzed exchange : This method primarily facilitates the exchange of the alpha-hydrogen. The mechanism is believed to proceed via an enolate intermediate, which leads to racemization of an optically active starting material. gla.ac.uknih.gov

Platinum-catalyzed exchange : In the presence of a platinum catalyst, deuteration occurs on both the benzene ring and the alpha-hydrogen position. gla.ac.uk This process is more complex, potentially involving both racemization and retention of stereochemical configuration. gla.ac.uk The exchange is thought to occur via π-complex adsorption of the aromatic ring onto the catalyst surface. publish.csiro.au

A specific method for synthesizing α-deutero-mandelic acid involves a base-catalyzed exchange of sodium mandelate (B1228975) in D₂O within a pressure vessel at 155°C for 15 days, achieving high isotopic purity (≥98%). rsc.org

Catalytic Approaches for Site-Selective Deuteration

Achieving site-selectivity is a key challenge in deuteration. Transition-metal catalysis provides a powerful means to direct the incorporation of deuterium to specific C-H bonds. thieme-connect.com For mandelic acid, catalysts can differentiate between the aromatic C-H bonds and the alpha C-H bond.

Iridium-based catalysts, for instance, are known to promote ortho-directed hydrogen isotope exchange, where deuterium from isotopic water is selectively introduced at the positions adjacent to a directing group on an aromatic ring. researchgate.net While not explicitly detailed for mandelate, the hydroxyl-carboxyl moiety could potentially serve such a directing function. Palladium-catalyzed reactions have also been employed for the ortho-C(sp²)–H arylation of mandelic acid, demonstrating the feasibility of activating these specific C-H bonds. researchgate.net

Reductive and dehalogenative methods are established techniques for deuterium incorporation, although their specific application to produce this compound is less commonly documented than HIE or synthesis from deuterated precursors.

Reductive Deuteration : This approach would typically involve the reduction of a ketone precursor, phenylglyoxylic acid, using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄). This would selectively introduce a deuterium atom at the alpha-position to form α-deutero-mandelic acid.

Dehalogenative Deuteration : This technique involves the catalytic replacement of a halogen atom on the aromatic ring with a deuterium atom. A hypothetical route could start with a halogenated mandelic acid derivative (e.g., p-chloro-mandelic acid). publish.csiro.au The halogen would then be replaced by deuterium using a catalyst, such as Palladium on carbon (Pd/C), and a deuterium source like deuterium gas (D₂). This allows for precise, site-specific labeling based on the initial halogenation pattern.

Table 2: Summary of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Mandelic Acid-d5 | (±)-MA-d5 |

| Mandelic Acid | MA |

| Benzene-d6 | - |

| 2,2-dichloroacetyl chloride | - |

| Aluminum chloride | AlCl₃ |

| Sodium hydroxide | NaOH |

| Deuterium oxide | D₂O |

| Phenylglyoxylic acid | PGA |

| Sodium borodeuteride | NaBD₄ |

| Palladium on carbon | Pd/C |

| Ethanol | - |

Catalytic Transfer Hydrodeuteration and Deuteration

Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques for the selective incorporation of deuterium into organic molecules. marquette.edu These methods offer an alternative to using D2 gas and high-pressure setups, often employing readily available deuterium donors. marquette.edu

The deuteration of mandelic acid, a precursor to this compound, has been investigated under various conditions. Studies have examined the effects of acid, base, and platinum catalysts on the exchange of the alpha-hydrogen with deuterium. gla.ac.uk When a basic catalyst is used, the reaction proceeds through a racemization mechanism, where the molecule has an equal chance of retaining or inverting its configuration. gla.ac.uk In the presence of a platinum catalyst in an acidic solution, the mechanism is more complex, involving both racemization and retention. gla.ac.uk It has also been observed that in the presence of platinum, the benzene ring can also undergo deuteration. gla.ac.uk

Transition-metal catalyzed exchange of aromatic α-hydroxy acids with heavy water has also been studied. publish.csiro.au Mandelic acid and its derivatives have been shown to be stable under these conditions, undergoing deuteration without decomposition. publish.csiro.aupublish.csiro.au The choice of catalyst, including soluble chlorides of metals like rhodium and palladium versus insoluble oxides, and the method of catalyst activation can influence the exchange reaction. publish.csiro.au

Recent advancements in catalytic transfer deuteration have highlighted the use of various metal catalysts. For instance, palladium-catalyzed methods have been developed for the meta-selective C-H deuteration of arenes, including derivatives of phenylacetic acid, using a pyridine-based directing template. acs.org Furthermore, nanostructured iron catalysts have been shown to be effective for the selective deuteration of various aromatic compounds. nih.gov Catalytic transfer hydrogenation, a related process, utilizes hydrogen donors like isopropanol (B130326) or formic acid to achieve reduction, and has been applied to various substrates, including esters. wikipedia.orgrsc.orgchemmethod.comrsc.org

Esterification and Derivatization for this compound Formation

Chemical Esterification Protocols from Mandelic Acid-d5

The synthesis of this compound can be achieved through the esterification of Mandelic Acid-d5. A common method for this transformation is the Fischer-Speier esterification. dcu.ie This acid-catalyzed reaction involves treating the carboxylic acid (Mandelic Acid-d5) with an alcohol (ethanol) in the presence of a strong acid catalyst.

One specific protocol involves dissolving Mandelic Acid-d5 in an excess of ethanol and adding thionyl chloride dropwise at a low temperature (0 °C). dcu.ie The thionyl chloride reacts with ethanol to generate hydrochloric acid in situ, which then catalyzes the esterification. The reaction is typically stirred at room temperature for several hours to ensure completion. dcu.ie This method has been reported to produce ethyl mandelate in excellent yields without the need for extensive purification. dcu.ie

Alternatively, heteropoly acids, such as dodecatungstophosphoric acid supported on silica (B1680970), have been shown to be effective catalysts for the esterification of mandelic acid with alcohols. researchgate.net This approach is presented as a clean, mild, and environmentally friendly method, offering high yields and selectivity in short reaction times. researchgate.net The catalyst is also reusable, adding to the practicality of the procedure. researchgate.net The synthesis of related deuterated mandelate esters, such as Isopropyl DL-Mandelate-d5, also follows a similar esterification process where Mandelic Acid-d5 is reacted with the corresponding alcohol (isopropanol) under acidic conditions. smolecule.com

Biocatalytic Synthesis Approaches (e.g., Short-Chain Dehydrogenase/Reductase mediated synthesis of Ethyl Mandelate)

Biocatalytic methods offer an alternative route for the synthesis of ethyl mandelate. medchemexpress.com Specifically, short-chain dehydrogenases/reductases (SDRs) have been identified as potential biocatalysts for this purpose. medchemexpress.comresearcher.life These enzymes catalyze the reduction of a precursor molecule, ethyl benzoylformate, to ethyl mandelate. researcher.liferesearchgate.net

A significant challenge in using SDRs is their dependence on the expensive cofactor NADPH. researcher.life To address this, a co-immobilization strategy has been developed. This involves co-immobilizing the SDR with a glucose dehydrogenase (GDH). researcher.lifemdpi.com The GDH regenerates the NADPH required by the SDR, making the process more economically viable. researcher.lifemdpi.com

In a reported system, an SDR from Thermus thermophilus and a GDH from Thermoplasma acidophilum were co-immobilized on silica gel. researcher.life This dual-enzyme system successfully converted ethyl benzoylformate to (S)-(+)-mandelate with a conversion rate of 71.86% and an enantiomeric excess of over 99% in just 1.5 hours. researcher.life The final yield of (±)-ethyl mandelate was 1.17 mM. researcher.life This demonstrates an efficient biosynthetic route to ethyl mandelate. researcher.liferesearchgate.net The ethyl and methyl esters of (S)-mandelic acid have also been shown to be substrates for (S)-mandelate dehydrogenase (MDH) from Pseudomonas putida. nih.gov

Enantioselective Synthesis and Chiral Resolution of this compound

Diastereomeric Salt Formation for Optical Resolution of Deuterated Mandelic Acid

The optical resolution of racemic Mandelic Acid-d5 is a crucial step in obtaining enantiomerically pure forms, which can then be esterified to produce enantiopure this compound. A widely used method for this separation is diastereomeric salt formation. researchgate.net This technique involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.govacs.org

In the resolution of (±)-Mandelic Acid-d5, enantiomers of 1-phenylethylamine (B125046) have been successfully employed as resolving agents. researchgate.net For instance, by adding (S)-1-phenylethylamine to an ethanol solution of racemic Mandelic Acid-d5, a diastereomeric salt is formed. researchgate.net Through successive recrystallizations from ethanol, the enantiomeric excess (ee) of the mandelic acid in the salt can be significantly increased. researchgate.net The progress of the resolution can be monitored at each stage using techniques like chiral capillary electrophoresis. researchgate.net

One study reported obtaining highly enriched (-)-Mandelic Acid-d5 (95% ee) and (+)-Mandelic Acid-d5 (90% ee) through this method. researchgate.net The absolute configurations were determined to be R for the levorotatory isomer and S for the dextrorotatory isomer. researchgate.net The efficiency of such resolutions is influenced by the crystal packing and intermolecular interactions within the diastereomeric salts. rsc.org A well-ordered hydrogen-bond network in the crystal structure of the less-soluble salt is often correlated with successful resolution. rsc.org

Asymmetric Catalysis in Deuterated Mandelate Ester Synthesis

Asymmetric catalysis provides a direct route to enantioenriched chiral molecules, including deuterated mandelate esters, and represents a significant area of modern organic synthesis. nih.govrsc.org This approach aims to create a specific stereoisomer from a prochiral substrate using a chiral catalyst.

While direct asymmetric synthesis of this compound is a specialized area, related research provides insights into potential methodologies. For instance, the asymmetric reduction of α-keto esters, such as benzoylformates, is a well-established method for producing chiral α-hydroxy esters like mandelates. kyoto-u.ac.jp The use of chiral catalysts, such as those based on transition metals like rhodium or ruthenium complexed with chiral ligands, can induce high enantioselectivity in these reductions. wikipedia.org

Furthermore, strategies combining H/D exchange with asymmetric catalysis have been developed for the synthesis of α-deuterated chiral compounds. nih.govrsc.org These methods often involve the in-situ generation of a deuterated intermediate which then undergoes a stereoselective transformation. For example, a copper(I)-catalyzed H/D exchange with D₂O can deuterate a substrate, which is then subjected to an asymmetric reaction to build the chiral center. nih.govrsc.org

In the context of deuterated mandelates, rhodium catalysts with chiral phosphine (B1218219) ligands, such as 1,2-bis(2,5-diphenyl-phospholano)ethane (PhBPE), have been used for the enantioselective deuteration of α,β-unsaturated esters. lookchem.com Although this specific example does not produce this compound directly, it demonstrates the principle of using chiral metal complexes to control the stereochemistry of deuterium incorporation. lookchem.com The derivatization of substrates with a chiral auxiliary, such as a methyl mandelate ester, has also been employed to facilitate the determination of enantiomeric excess via NMR. lookchem.com

Chromatographic Methods for Enantiomeric Separation

The separation of enantiomers of chiral compounds is a critical process in pharmaceutical development and stereochemical analysis. For this compound, which possesses a chiral center at the α-carbon, chromatographic methods are indispensable for isolating and quantifying its individual (R)- and (S)-enantiomers. The primary strategies involve the use of chiral stationary phases (CSPs) or the derivatization of the enantiomers into diastereomers, which can then be separated on a standard achiral column.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalently used techniques for the enantiomeric resolution of mandelic acid and its esters. mdpi.comnih.gov For GC analysis, derivatization of the polar hydroxyl and carboxyl groups of the parent mandelic acid is often required to enhance volatility and improve chromatographic peak shape. mdpi.com However, for ethyl mandelate, the carboxyl group is already esterified, simplifying the process.

A common approach in GC is the use of capillary columns coated with cyclodextrin-based chiral stationary phases. nih.gov These CSPs, such as permethylated β-cyclodextrin (PMBCD), create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and its substituents is crucial for achieving optimal enantioselectivity. nih.gov

Another effective method involves the conversion of the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA). researchgate.net Agents such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA) react with the hydroxyl group of the ethyl mandelate enantiomers to form diastereomeric esters. researchgate.net These diastereomers have distinct physical properties and can be readily separated using standard, non-chiral chromatography columns. researchgate.net

In HPLC, both chiral stationary phases and chiral mobile phase additives can be employed. A study demonstrated the successful resolution of racemic mixtures of mandelic acid and its ethyl ester using a reversed-phase HPLC column dynamically coated with 2,6-di-O-pentyl-β-cyclodextrin. nih.gov Molecularly imprinted polymers (MIPs) have also emerged as a highly selective stationary phase for the separation of mandelic acid enantiomers. redalyc.org These polymers are created with cavities that are sterically and chemically complementary to a specific enantiomer, allowing for effective chromatographic resolution. redalyc.org

Table 1: Overview of Chromatographic Methods for Mandelic Acid Derivative Enantioseparation

| Technique | Chiral Selector/Method | Analyte(s) | Key Findings |

| Capillary Gas Chromatography (GC) | Cyclodextrin Derivative Chiral Stationary Phases (e.g., PMBCD, DNTBCD) | Mandelates and their analogs | Permethylated β-CD (PMBCD) and heptakis(2,6-di-O-nonyl-3-O-trifluoroacetyl)-β-CD (DNTBCD) showed the best and broadest enantioselectivity for the racemates. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | 2,6-di-O-pentyl-β-cyclodextrin coated on a Symmetry C8 column | (+/-)-mandelic acid, (+/-)-mandelic acid methyl ester, (+/-)-mandelic acid ethyl ester | Successful resolution of all six racemic mixtures was achieved, demonstrating the method's applicability for determining enantiomeric excess. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chiral Derivatizing Agent (e.g., MTPA) followed by standard column | Amphetamine derivatives (demonstrates principle applicable to other chiral compounds) | MTPA was effective for creating diastereomers that were fully chromatographically separated, with no racemization observed. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Molecularly Imprinted Polymers (MIPs) | (±)-mandelic acid | MIP-packed columns were effective for the chromatographic resolution of mandelic acid enantiomers, offering a simple and convenient method. redalyc.org |

Isotopic Purity and Enrichment Techniques

The utility of this compound as an internal standard in mass spectrometry-based bioanalysis or in metabolic studies is fundamentally dependent on its isotopic purity and the degree of deuterium enrichment. rsc.orgnih.gov High isotopic purity ensures that the mass spectral signal of the deuterated standard is distinct and does not interfere with the signal of the non-deuterated (protiated) analyte.

Isotopic enrichment refers to the percentage of a specific isotopic label (in this case, deuterium) at a designated atomic position within the molecule. isotope.com For this compound, the "d5" designation indicates that five hydrogen atoms in the phenyl group have been replaced with deuterium. Achieving a high level of enrichment, typically greater than 98% or 99%, is crucial to minimize the contribution of isotopologues with fewer than five deuterium atoms (e.g., d4, d3), which could potentially overlap with the mass spectrum of the analyte. rsc.orgvulcanchem.com

The synthesis of highly enriched this compound begins with a deuterated precursor, typically mandelic acid-d5. An efficient microwave-assisted synthesis for (±)-mandelic acid-d5 has been developed, which serves as the key starting material. researchgate.net The subsequent esterification with ethanol yields the desired this compound. The control of reaction conditions and the purity of deuterated reagents, such as deuterated solvents (e.g., D₂O), are critical to prevent back-exchange of deuterium for hydrogen and maintain high isotopic enrichment. nih.gov

Table 2: Techniques for Isotopic Purity and Enrichment Analysis

| Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment | Provides accurate mass measurements to distinguish between different isotopologues (e.g., d5, d4, d3) and calculates the percentage of isotopic purity. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of label position and structural integrity | ¹H NMR can show the absence of protons at specific sites, while ²H NMR directly detects the deuterium atoms, confirming their location and providing insights into the relative percent isotopic purity. rsc.orgresearchgate.net |

| Late-Stage Hydrogen Isotope Exchange (HIE) | Method for deuterium incorporation | Catalytic methods (e.g., using iridium or palladium) allow for the direct exchange of hydrogen for deuterium on a pre-formed molecule, offering an efficient route to deuteration. nih.govx-chemrx.comacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Mandelate D5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. carlroth.com For Ethyl Mandelate-d5, various NMR methods are employed to confirm its identity and purity.

Deuterium (B1214612) NMR (2H NMR) for Positional Isomer Analysis

Deuterium (2H) NMR spectroscopy is a specialized technique crucial for analyzing deuterated compounds. tcichemicals.comsigmaaldrich.com In the case of this compound, where five deuterium atoms are substituted onto the phenyl ring, 2H NMR is instrumental in confirming the positions of these labels. The resulting spectrum provides distinct signals for the deuterium atoms, and their chemical shifts offer insights into their electronic environment, thereby verifying that deuteration has occurred at the intended aromatic positions. nih.gov The quantitative nature of 2H NMR, under appropriate experimental conditions, can also be used to determine the deuterium enrichment at each position. sigmaaldrich.com

Typical 2H NMR Data for Aromatic Deuterons:

| Position | Chemical Shift (ppm) |

|---|---|

| Ortho-D | 7.2-7.5 |

| Meta-D | 7.2-7.5 |

| Para-D | 7.2-7.5 |

Note: Specific chemical shifts can vary based on the solvent and concentration.

Proton NMR (1H NMR) for Enantiomeric Purity Assessment using Chiral Solvating Agents

Proton (1H) NMR is a fundamental technique for structural elucidation. chemicalbook.com For a chiral molecule like Ethyl Mandelate (B1228975), determining its enantiomeric purity is often essential. This can be achieved by employing chiral solvating agents (CSAs). acs.org When a CSA is added to a solution of racemic or enantiomerically enriched this compound, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different magnetic environments, leading to the separation of NMR signals for the corresponding protons of the two enantiomers. frontiersin.org This allows for the quantification of the enantiomeric excess (ee). The absence of signals from the aromatic protons in the 1H NMR spectrum of this compound further confirms the successful deuteration of the phenyl ring. studymind.co.uk

Illustrative 1H NMR Chemical Shifts for Ethyl Mandelate in CDCl3:

| Proton | Chemical Shift (ppm) |

|---|---|

| CH (methine) | 5.14 |

| CH2 (methylene) | 4.20, 4.12 |

| CH3 (methyl) | 1.17 |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 NMR (13C NMR) for Structural Confirmation

Carbon-13 (13C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. docbrown.info Each unique carbon atom in this compound gives rise to a distinct signal in the 13C NMR spectrum, confirming the presence of all carbon atoms in their expected chemical environments. chemicalbook.com The chemical shifts of the aromatic carbons will be influenced by the deuterium substitution, often showing a slight upfield shift and a splitting pattern due to C-D coupling, which further corroborates the deuteration of the phenyl ring.

Expected 13C NMR Chemical Shifts for Ethyl Mandelate:

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | ~174 |

| C-O (methine) | ~72 |

| Aromatic C (ipso) | ~138 |

| Aromatic C-D | ~126-128 |

| O-CH2 (methylene) | ~62 |

| CH3 (methyl) | ~14 |

Note: Values are approximate and can be influenced by deuteration and solvent effects.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound. msu.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isotopic Purity

Theoretical and Observed Mass of this compound:

| Species | Theoretical m/z | Observed m/z (example) |

|---|---|---|

| [M+H]⁺ | 186.1164 | 186.1162 |

| [M+Na]⁺ | 208.0983 | 208.0980 |

Note: The molecular formula of the non-deuterated ethyl mandelate is C₁₀H₁₂O₃. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, providing valuable structural information. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision with an inert gas. unt.edu The resulting product ions are then analyzed. The fragmentation pattern of this compound will be characteristic of its structure. For instance, common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. The masses of the resulting fragments will be shifted by five mass units compared to the non-deuterated analogue, providing definitive evidence for the location of the deuterium labels on the phenyl ring. mdpi.com

Potential Fragmentation of this compound [M+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 186.1164 | 112.0713 | C₂H₅OH (Ethanol) |

| 186.1164 | 140.0818 | H₂O + CO (Water and Carbon Monoxide) |

Note: Fragmentation pathways are proposed and would require experimental verification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For a polyatomic molecule like this compound, the total number of vibrational modes is determined by the formula 3N-6, where N is the number of atoms. libretexts.org These vibrations include bond stretching (changes in bond length) and bending (changes in bond angle), such as scissoring, rocking, wagging, and twisting. libretexts.orgtanta.edu.eg The isotopic substitution of five hydrogen atoms with deuterium on the phenyl ring in this compound introduces specific, predictable changes in its vibrational spectrum. Due to the increased mass of deuterium compared to protium (B1232500), the C-D bonds vibrate at lower frequencies (wavenumbers) than the corresponding C-H bonds. This isotopic shift is particularly useful for assigning specific vibrational modes associated with the aromatic ring.

The characteristic absorption bands for the main functional groups in this compound can be predicted. libretexts.org The carbonyl (C=O) stretch of the ester group is expected to produce a strong, sharp peak in the IR spectrum. The hydroxyl (O-H) group will exhibit a broad absorption band due to hydrogen bonding, while the C-O ester linkage and the alcohol C-O bond will have distinct stretching vibrations in the fingerprint region (1400-400 cm⁻¹). libretexts.org The primary impact of the d5-labeling is observed in the regions typically associated with aromatic C-H vibrations. Aromatic C-H stretching modes, usually found around 3100-3000 cm⁻¹, are replaced by C-D stretching modes at significantly lower wavenumbers (approximately 2200-2300 cm⁻¹). Similarly, C-H out-of-plane bending vibrations are shifted to lower frequencies upon deuteration.

Below is a table summarizing the expected vibrational modes for this compound and the influence of deuteration.

Interactive Table: Expected Vibrational Frequencies for this compound Users can filter by functional group or expected absorption region to explore the spectroscopic data.

| Functional Group | Type of Vibration | Expected Absorption Region (cm⁻¹) | Effect of d5-Labeling | Spectroscopic Activity |

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) | None | Strong in IR |

| C-D (Aromatic) | Stretching | ~2300 - 2200 | Shifted from ~3100-3000 cm⁻¹ (C-H) | IR, Raman |

| C=O (Ester) | Stretching | 1750 - 1735 | Minimal | Strong in IR |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Minor shifts due to mass effect | IR, Raman |

| C-O (Ester) | Stretching | 1300 - 1000 | Minimal | IR, Raman |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Minimal | IR, Raman |

| C-D (Aromatic) | Bending (Out-of-plane) | Lower than C-H bends (~900-675 cm⁻¹) | Significant frequency shift | IR |

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential analytical method for determining the absolute configuration of chiral molecules. americanlaboratory.comresearchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The resulting CD spectrum, a plot of this difference versus wavelength, provides information about the three-dimensional arrangement of atoms around the stereocenter(s). The absolute configuration is typically assigned by comparing the experimental CD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations. americanlaboratory.comcam.ac.uk

For this compound, the chromophores responsible for the CD signal are the phenyl ring and the carbonyl group of the ester. The electronic transitions within these groups (e.g., π → π* transitions in the aromatic ring) are sensitive to the chiral environment. nih.gov Research on the closely related Mandelic Acid-d5 has demonstrated the successful determination of its absolute configuration by correlating its CD spectrum to that of the known (R)-mandelic acid. researchgate.net It was found that the (−)-Mandelic Acid-d5 possesses the R configuration, while the (+)-Mandelic Acid-d5 has the S configuration. researchgate.net This correlation is possible because the d5-labeling on the phenyl ring has a negligible effect on the electronic transitions that govern the CD spectrum, allowing for direct comparison with the non-deuterated analogue. researchgate.net The similarity in structure between mandelic acid and its ethyl ester suggests that these findings are directly applicable to this compound.

Furthermore, the use of isotopic labels can be a powerful tool in Vibrational Circular Dichroism (VCD), an analogous technique that measures circular dichroism in the infrared region. acs.orgnih.gov In VCD, the frequency shifts induced by isotopes can provide site-specific structural information, helping to resolve signals from different parts of the molecule and aiding in the conformational analysis. nih.gov

The research findings for determining the absolute configuration of deuterated mandelic acid derivatives using CD spectroscopy are summarized below.

Interactive Table: CD Data for the Determination of Absolute Configuration of Mandelic Acid-d5 Users can select a configuration to see the corresponding observed optical rotation.

| Compound | Enantiomeric Excess (ee) | Observed Rotation | Determined Absolute Configuration |

| Mandelic Acid-d5 | 95% | (-) | R |

| Mandelic Acid-d5 | 90% | (+) | S |

Mechanistic and Kinetic Investigations Utilizing Ethyl Mandelate D5 As a Probe

Elucidation of Organic Reaction Mechanisms

The use of isotopically labeled compounds like ethyl mandelate-d5 is a cornerstone of modern physical organic chemistry, providing deep insights into reaction pathways. researchgate.netresearchgate.net

Application of Kinetic Isotope Effects (KIE) in Rate-Determining Step Analysis

The kinetic isotope effect (KIE) is a powerful method for determining the rate-limiting step of a reaction. princeton.edulibretexts.org By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can infer whether a specific C-H bond is broken in the slowest step of the reaction. researchgate.netosti.gov A significant primary KIE, where the reaction with the lighter isotope is faster, indicates that the C-H bond is indeed broken during the rate-determining step. princeton.edulibretexts.org For instance, in the oxidation of ethyl mandelate (B1228975) by chromic acid, a mechanism involving C–H bond rupture in the rate-determining step has been proposed based on kinetic data. rsc.org The use of this compound in such a study would provide direct evidence for this proposal by measuring the kH/kD ratio. libretexts.org

The magnitude of the KIE can also offer information about the transition state of the reaction. princeton.edu Theoretical models and computational studies complement experimental KIE data to build a comprehensive picture of the reaction coordinate. researchgate.netosti.gov It is important to consider that the traditional interpretation of KIEs focusing solely on the rate-determining step can sometimes be an oversimplification, and a more holistic view of the reaction mechanism is often necessary. researchgate.netosti.gov

Tracing Atom Rearrangements and Bond-Forming/Breaking Events

Deuterium (B1214612) labeling is an invaluable technique for tracing the path of atoms throughout a chemical reaction. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the position of the deuterium atoms in the products can be determined, revealing how bonds were formed and broken. researchgate.net This allows for the unambiguous differentiation between proposed reaction mechanisms.

In studies of enzyme-catalyzed reactions, such as the racemization of mandelate, isotopic labeling has been crucial. nih.gov For example, experiments with (R)- or (S)-[α-¹H]mandelate in deuterated water (D₂O) followed by mass spectrometric analysis of the esterified products helped to elucidate the fate of the alpha-hydrogen. nih.gov These studies revealed that the reaction catalyzed by mandelate racemase proceeds via a two-base mechanism. nih.gov The use of this compound can similarly be employed to track the involvement of the phenyl ring protons in various organic transformations.

Enzyme Mechanism Elucidation

Isotopically labeled substrates like this compound are instrumental in unraveling the complex mechanisms of enzyme catalysis. libretexts.orgatamanchemicals.com

Substrate Specificity and Catalytic Pathway Delineation using Deuterated Probes (e.g., Mandelate Racemase interactions)

Enzymes often exhibit high specificity for their substrates. solubilityofthings.com Deuterated probes can be used to investigate this specificity and to map out the catalytic pathway. Mandelate racemase, an enzyme that catalyzes the interconversion of mandelate enantiomers, is a well-studied example. atamanchemicals.comebi.ac.uk The catalytic mechanism involves the cleavage of the alpha-C-H bond. atamanchemicals.com

Studies using isotopically labeled mandelate have been central to understanding the mechanism of mandelate racemase. nih.gov These investigations have helped to identify key amino acid residues in the active site that act as general acid/base catalysts. ebi.ac.uknih.gov For instance, research has pointed to a two-base mechanism for the racemization process. nih.gov While direct studies with this compound on mandelate racemase are not explicitly detailed in the provided results, the principles derived from studies with deuterated mandelic acid are directly applicable. The deuterated phenyl ring of this compound would allow for probing interactions and potential electronic effects involving the aromatic portion of the substrate during catalysis.

Enzyme-Substrate Interaction Dynamics

The binding of a substrate to an enzyme's active site is a dynamic process that is crucial for catalysis. solubilityofthings.comvanderbilt.edu The "induced-fit" model suggests that the enzyme's active site can change conformation upon substrate binding to achieve optimal orientation for the reaction. solubilityofthings.com Deuterated compounds can be used to study these dynamic interactions.

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations, have been used to study the reaction mechanism of mandelate racemase. nih.gov These studies provide insights into the free energy profiles of the reaction and how the enzyme stabilizes the transition state. nih.gov Experimental data from studies with probes like this compound can be used to validate and refine these computational models, leading to a more complete understanding of the enzyme-substrate interaction dynamics. researchgate.net The subtle changes in vibrational modes and steric effects introduced by the deuterium atoms can influence these dynamics, providing a sensitive probe of the enzyme's active site environment.

Photochemical and Thermochemical Reaction Pathway Studies

Isotopically labeled compounds are also valuable tools for investigating photochemical and thermochemical reactions. The difference in zero-point energy between a C-H and a C-D bond can lead to different reaction rates and product distributions in reactions initiated by light or heat.

In photochemical reactions, the absorption of light can lead to the formation of excited states that undergo different reactions than the ground state molecule. Isotope effects can help to distinguish between different excited state pathways. For example, in enantioselective [2 + 2] photocycloadditions, sensitization is a key step, and the rate of energy transfer can be influenced by isotopic substitution. acs.org

Thermochemical reactions involve the breaking and forming of bonds due to thermal energy. Kinetic isotope effects can provide information about the transition state of these reactions in a similar manner to other organic reactions. While specific studies on the photochemical and thermochemical reactions of this compound were not found, the principles of using deuterated compounds to probe these reaction types are well-established. nih.gov

Interactive Data Table: Properties of Mandelate Derivatives

| Compound Name | Molecular Formula | Key Application in Mechanistic Studies |

| Ethyl Mandelate | C₁₀H₁₂O₃ | Non-labeled standard for comparison in KIE studies. rsc.org |

| This compound | C₁₀H₇D₅O₃ | Probe for KIE studies and tracing atom rearrangements. researchgate.netdiva-portal.org |

| Mandelic Acid | C₈H₈O₃ | Substrate for enzymes like mandelate racemase. atamanchemicals.com |

| Mandelate Racemase | Not Applicable | Enzyme used in studies of stereochemical inversion. ebi.ac.uk |

| (R)-Mandelate | C₈H₈O₃ | Enantiomer used to study enzyme stereospecificity. ebi.ac.uk |

| (S)-Mandelate | C₈H₈O₃ | Enantiomer used to study enzyme stereospecificity. ebi.ac.uk |

Analytical Applications and Quantitative Methodologies Employing Ethyl Mandelate D5

Role as an Internal Standard in Quantitative Analysis

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality control materials. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response. accustandard.com Deuterium-labeled compounds, such as ethyl mandelate-d5, are often preferred as internal standards because their chemical and physical properties are very similar to their non-deuterated counterparts, the analytes. researchgate.netlgcstandards.com This similarity ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatographic analysis. lgcstandards.com The key difference is their mass, which allows them to be distinguished by a mass spectrometer. lgcstandards.com

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. scispace.com It effectively compensates for matrix effects, which are the suppression or enhancement of the analyte signal caused by other components in the sample. researchgate.net By comparing the response of the analyte to the known concentration of the internal standard, a more accurate quantification can be achieved. accustandard.com

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. thermofisher.comepa.gov In GC/MS analysis, this compound can be used as an internal standard for the quantification of ethyl mandelate (B1228975) and other similar compounds. accustandard.com The internal standard is added to the sample before extraction and analysis. accustandard.com As the sample is processed and injected into the GC/MS system, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

The mass spectrometer detects both the analyte and the deuterated internal standard, and the ratio of their peak areas is used to calculate the concentration of the analyte. accustandard.com This approach significantly improves the precision and accuracy of the quantification by correcting for variations in injection volume, and potential matrix-induced signal suppression or enhancement. For example, in the analysis of ethyl carbamate (B1207046) in wine, the use of ethyl carbamate-d5 as an internal standard resulted in a method with high accuracy and repeatability. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a highly sensitive and selective technique used for quantifying a wide range of compounds in complex matrices. researchgate.net this compound is an ideal internal standard for LC/MS/MS methods targeting the quantification of ethyl mandelate or structurally related analytes. daicelchiral.comlcms.cz The co-elution of the analyte and its deuterated internal standard is crucial for compensating for matrix effects that can occur during the electrospray ionization process. scispace.com

The use of deuterated analogs as internal standards in LC/MS/MS analysis has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices. lcms.cz For instance, in the analysis of pesticides and mycotoxins in cannabis matrices, deuterated internal standards enabled accurate and reproducible results. lcms.cz Similarly, in the determination of mandelic acid and phenylglyoxylic acid in urine, the use of their deuterated counterparts as internal standards was crucial for compensating for a strong matrix effect and achieving reliable results. researchgate.net

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical to ensure that the method is suitable for its intended purpose. europa.eu This process involves assessing various parameters to demonstrate the method's reliability and accuracy. accustandard.com

Assessment of Linearity, Accuracy, and Precision

Method validation for quantitative analysis using this compound as an internal standard involves establishing the following:

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.br Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression analysis is performed, and a high coefficient of determination (R² > 0.99) is typically required to demonstrate linearity. nih.govscielo.br

Accuracy: This refers to the closeness of the measured value to the true value. scielo.br It is often assessed by analyzing quality control samples with known concentrations and calculating the percent recovery. scielo.br For many applications, an accuracy of 80-120% is considered acceptable.

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.br It is usually expressed as the relative standard deviation (RSD) of a series of measurements. scielo.br Intra-day precision assesses the variability within a single day, while inter-day precision evaluates it over different days.

| Validation Parameter | Typical Acceptance Criteria | Significance in Methods Using this compound |

| Linearity (R²) | > 0.99 nih.govscielo.br | Ensures the response of the analyte, relative to the internal standard, is proportional to its concentration over the analytical range. |

| Accuracy (% Recovery) | Typically 80-120% | Demonstrates that the use of this compound effectively corrects for analyte loss and matrix effects, leading to results close to the true value. |

| Precision (RSD) | < 15% researchgate.net | Indicates that the method, with the inclusion of the internal standard, provides consistent and reproducible results. |

Evaluation of Isotopic Purity and Potential Interfering Isotopologues

When using a deuterated internal standard like this compound, it is essential to evaluate its isotopic purity. The internal standard should be highly enriched with deuterium (B1214612) atoms and have a minimal contribution from the unlabeled analyte. nasa.gov The presence of significant amounts of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at low levels.

Interfering isotopologues, which are molecules with the same nominal mass as the analyte or internal standard, can also be a source of error. The high resolution and selectivity of modern mass spectrometers can often distinguish between the analyte and potential interferences based on their exact mass-to-charge ratios. nasa.gov Careful selection of precursor and product ions in tandem mass spectrometry (MS/MS) can further minimize the risk of interference. nih.gov

Chromatographic Behavior and Isotopic Fractionation Effects

Ideally, a deuterated internal standard should co-elute with its non-deuterated analyte. scispace.com However, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between the deuterated and non-deuterated compounds. lgcstandards.com This is because the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule. nih.gov While this effect is often negligible, it is important to assess during method development. lgcstandards.com

Isotopic fractionation, the partitioning of isotopes between two substances or phases, can also occur during sample preparation and chromatographic separation. nasa.gov This can potentially alter the ratio of the analyte to the internal standard, leading to biased results. nasa.gov However, for deuterated standards with a small relative mass difference compared to the analyte, these effects are generally minimal. lgcstandards.com Careful optimization of extraction and chromatographic conditions can help to minimize any potential isotopic fractionation.

Emerging Research Directions and Prospects for Deuterated Mandelate Esters

Advancements in Precision Deuteration and Isotopic Patterning

The ability to introduce deuterium (B1214612) at specific molecular positions, known as precision deuteration or site-selective labeling, is a key area of development. chemrxiv.org Traditional methods for deuteration often result in mixtures of isotopologues, which are molecules that differ only in their isotopic composition. marquette.edu However, recent advancements in catalytic and synthetic methodologies are enabling more precise control over deuterium placement.

Key Research Findings:

Catalytic Transfer Hydrodeuteration: This technique is emerging as a powerful method for site-selective and chemo-selective installation of deuterium atoms into small molecules. marquette.edu It offers tunable reaction conditions and a broad substrate scope, utilizing readily available and inexpensive deuterium donors, thus avoiding the need for highly flammable deuterium gas. marquette.edu

Homogeneous Transition Metal-Catalyzed C-H Activation: This approach allows for the direct exchange of hydrogen for deuterium at specific C-H bonds, guided by directing groups within the substrate molecule. uni-rostock.desnnu.edu.cn This method is particularly valuable for the late-stage deuteration of complex molecules. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis is opening new avenues for deuteration reactions, offering mild and selective methods for deuterium incorporation. uni-rostock.de

These advancements are crucial for creating deuterated mandelate (B1228975) esters with precisely defined isotopic patterns. This precision allows researchers to fine-tune the molecule's properties and to conduct more accurate mechanistic studies. For example, in the study of reaction mechanisms, the precise location of a deuterium atom can help to elucidate the specific bonds that are broken and formed during a chemical transformation. marquette.edu

Exploration of Novel Catalytic and Materials Science Applications

The unique properties of deuterated compounds are being increasingly exploited in catalysis and materials science. researchgate.netresearchgate.net The substitution of hydrogen with deuterium can influence the vibrational modes of molecules, which in turn can affect their physical and chemical properties. rsc.org

Catalysis:

In the field of catalysis, deuterated compounds serve as mechanistic probes to understand reaction pathways. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, provides valuable information about the rate-determining step of a reaction. For instance, studying the KIE in enzyme-catalyzed reactions using deuterated mandelate esters can help to elucidate the enzymatic mechanism.

Materials Science:

In materials science, deuteration can lead to materials with enhanced properties. rsc.org For example, the replacement of hydrogen with deuterium in organic light-emitting diodes (OLEDs) has been shown to improve their stability and efficiency. uni-rostock.de The lower vibrational energy of the C-D bond compared to the C-H bond reduces non-radiative decay pathways, leading to improved device performance. rsc.org Deuterated polymers also exhibit enhanced thermal stability and unique spectroscopic signatures, making them valuable for applications in advanced manufacturing and nanotechnology. resolvemass.ca

Table 1: Potential Applications of Deuterated Mandelate Esters in Catalysis and Materials Science

| Application Area | Specific Use Case | Potential Benefit |

| Catalysis | Mechanistic studies of ester hydrolysis | Elucidation of reaction pathways and transition state structures. |

| Asymmetric catalysis | Development of more selective and efficient catalysts. | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Increased device lifetime and efficiency. |

| Deuterated Polymers | Enhanced thermal and chemical stability for specialized applications. researchgate.netresolvemass.ca |

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. selectscience.net The integration of deuterated compounds, including deuterated mandelate esters, with HTS methodologies offers several advantages.

Key Advantages:

Mass Spectrometry-Based HTS: Deuterated compounds are ideal internal standards for mass spectrometry (MS)-based HTS assays. nih.gov Their distinct mass allows for accurate quantification of the non-deuterated analyte, even in complex biological matrices. This approach avoids interference from endogenous substrates and products. nih.govresearchgate.net

Reduced False Positives: The use of deuterated substrates can help to reduce the number of false positives in HTS campaigns. researchgate.net

Elucidation of Structure-Activity Relationships (SAR): HTS data can be used to establish early SAR, which can guide the optimization of lead compounds. drugtargetreview.com

A notable example of this integration is the development of an MS-based HTS assay for stearoyl-CoA desaturase, where a deuterium-labeled substrate was used to screen over 1.7 million compounds. nih.govresearchgate.net This screen identified a significant number of potent and drug-like hits. nih.govresearchgate.net Similarly, in the screening for stabilizers of misfolded glucocerebrosidase, deuterated compounds were used as internal standards for quantifying lipid levels by LC-MS/MS. pnas.org

The combination of advanced deuteration techniques, novel applications in catalysis and materials science, and integration with HTS methodologies is poised to accelerate the discovery and development of new technologies and therapeutics based on deuterated mandelate esters and other deuterated compounds.

Q & A

Q. How can researchers synthesize Ethyl Mandelate-d5 with high isotopic purity, and what analytical techniques validate its structural integrity?

Synthesis of this compound requires deuterium substitution at specific positions (e.g., aromatic or aliphatic hydrogens). A methodologically rigorous approach involves:

- Deuteration via acid-catalyzed exchange using deuterated solvents (e.g., D₂O or CD₃OD) under controlled temperature and pH .

- Catalytic deuteration with deuterium gas in the presence of transition metal catalysts (e.g., Pd/C), ensuring regioselectivity .

- Validation via ¹H/²H NMR and mass spectrometry (EI/ESI) to confirm isotopic purity (>98% deuterium incorporation) and structural fidelity. For example, ¹H NMR should show absence of non-deuterated proton signals in the mandelate backbone .

Q. What experimental controls are essential when using this compound as an internal standard in isotopic labeling studies?

- Baseline correction : Run parallel experiments with non-deuterated Ethyl Mandelate to distinguish isotopic effects from experimental noise.

- Matrix-matched calibration : Prepare calibration curves in the same solvent/system as the sample to account for matrix-induced ionization suppression (e.g., in LC-MS) .

- Replicate analysis : Perform triplicate measurements to assess reproducibility, with statistical tools (e.g., relative standard deviation <5%) .

Q. How do researchers ensure isotopic stability of this compound under varying reaction conditions (e.g., acidic/alkaline environments)?

- Stability assays : Incubate this compound in buffers of varying pH (1–14) and analyze deuterium retention via ¹H NMR over time. For example, acidic conditions (pH <3) may promote H/D exchange in α-hydroxy esters, necessitating neutralization steps .

- Temperature control : Use Arrhenius plots to model deuterium loss rates at different temperatures, ensuring reactions remain below critical thresholds (e.g., <50°C for long-term stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic isotope effects (KIEs) observed during this compound pyrolysis or catalytic oxidation?

Conflicting KIEs may arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). To address this:

- Mechanistic probes : Introduce radical scavengers (e.g., TEMPO) or isotopic tracers (¹⁸O-labeled substrates) to identify dominant pathways .

- Computational modeling : Use density functional theory (DFT) to simulate transition states and compare theoretical vs. experimental KIEs. For instance, discrepancies in secondary isotope effects may indicate unaccounted steric or electronic factors .

- Cross-validation : Compare data with analogous systems (e.g., Ethyl Mandelate vs. deuterated variants) to isolate isotopic contributions .

Q. What methodologies optimize the recyclability of supported catalysts for asymmetric oxidation of this compound?

Polymer- or silica-supported vanadium catalysts often lose activity due to leaching or decomposition. Mitigation strategies include:

- Leaching tests : Quantify vanadium content in post-reaction supernatants via ICP-MS to assess immobilization efficiency .

- Solvent optimization : Use non-polar solvents (e.g., toluene) to minimize catalyst solubility and enhance recovery rates (>90% after 3 cycles) .

- Post-reaction treatments : Regenerate catalysts via oxidative calcination (e.g., 400°C under O₂) to restore active sites, verified via FT-IR and XPS .

Q. How can mandelate racemase substrate models predict enzymatic interactions with this compound?

Mandelate racemase exhibits broad substrate tolerance but requires specific structural motifs for activity:

- Substrate modeling : Use crystallographic data and molecular docking to identify binding interactions. Key residues (e.g., His297, Asp226) must align with the α-hydroxy and carboxylate groups of this compound .

- Activity assays : Measure racemization rates under physiological conditions (pH 7.5, 30°C) and compare with non-deuterated substrates to quantify isotope-induced rate changes .

- Mutagenesis studies : Engineer enzyme variants (e.g., His297Ala) to test hypotheses about catalytic residues’ roles in deuterated substrate processing .

Methodological Guidelines for Data Analysis

Q. How should researchers statistically analyze discrepancies in enantiomeric excess (ee) data for this compound derivatives?

- Error source identification : Use ANOVA to partition variance into instrumental (e.g., HPLC column variability), procedural (e.g., sampling timepoints), and biological (e.g., enzyme batch) components .

- Multivariate regression : Correlate ee values with reaction parameters (e.g., temperature, catalyst loading) to identify dominant factors. For example, a 10% increase in catalyst loading may reduce ee variability by 15% .

Q. What protocols ensure reproducibility in isotopic tracer studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.